21-O-Acetyl 6|A-Hydroxy Cortisol
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Overview
Description
21-O-Acetyl 6|A-Hydroxy Cortisol, also known as 6|A,17-Dihydroxy-corticosterone 21-Acetate, is a protected cortisol metabolite. It is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. The compound has a molecular formula of C23H32O7 and a molecular weight of 420.50 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 21-O-Acetyl 6|A-Hydroxy Cortisol involves multiple steps, starting from cortisol or its derivatives. The acetylation of the hydroxyl group at the 21st position is a key step in the synthesis. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
21-O-Acetyl 6|A-Hydroxy Cortisol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different metabolites.
Substitution: The acetyl group at the 21st position can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
21-O-Acetyl 6|A-Hydroxy Cortisol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and metabolism.
Biology: The compound is used to study the biological effects of cortisol and its derivatives on various cellular processes.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of cortisol derivatives.
Industry: It is used in the development of new synthetic routes and the optimization of industrial production processes for steroid hormones
Mechanism of Action
The mechanism of action of 21-O-Acetyl 6|A-Hydroxy Cortisol involves its interaction with glucocorticoid receptors. Upon binding to the receptor, the compound forms a receptor-ligand complex that translocates into the cell nucleus. This complex binds to glucocorticoid response elements in the promoter region of target genes, regulating their expression. The compound exerts anti-inflammatory and immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
21-O-Acetyl 6|A-Hydroxy Cortisol is unique due to its specific acetylation at the 21st position. Similar compounds include:
Cortisol: The parent compound, which lacks the acetyl group at the 21st position.
11-Deoxycortisol: A precursor in the biosynthesis of cortisol, lacking hydroxyl groups at specific positions.
Hydrocortisone Aceponate: A synthetic derivative with different functional groups and pharmacological properties
The uniqueness of this compound lies in its specific structural modifications, which influence its biological activity and research applications.
Properties
IUPAC Name |
[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17+,18-,20+,21-,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZCDTDGPVVXFM-JACZHYLASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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